Comparative In Silico Binding Affinity: MDL-28170 vs. Other Calpain Inhibitors
In a comparative in silico molecular docking and dynamics study of a library of calpain inhibitors, MDL-28170 demonstrated superior predicted binding affinity compared to several established compounds. The molecular mechanics (MM) energy profile ranked inhibitor efficacy, placing MDL-28170 as more favorable than calpeptin, ALLM, and ALLN, indicating stronger predicted interactions with the calpain active site [1].
| Evidence Dimension | Predicted binding affinity (MM energy profile rank) |
|---|---|
| Target Compound Data | Ranked between ALLM and calpeptin in MM energy profile |
| Comparator Or Baseline | SJA6017, AK275, AK295, PD151746, quercetin, leupeptin, PD150606, curcumin, ALLN, ALLM, calpeptin |
| Quantified Difference | Favorable ranking relative to ALLN, ALLM, and calpeptin |
| Conditions | In silico molecular mechanics (MM) and molecular dynamics (MD) simulation against calpain |
Why This Matters
This computational evidence supports MDL-28170's position as a high-affinity binder within its class, providing a theoretical basis for its potent activity and informing selection when comparing multiple calpain inhibitor options.
- [1] Kumar P, Choonara YE, du Toit LC, Pillay V. In silico affinity profiling of neuroactive polyphenols for post-traumatic calpain inactivation: a molecular docking and atomistic simulation sensitivity analysis. Molecules. 2014 Dec 23;20(1):135-68. PMID: 25546626. View Source
